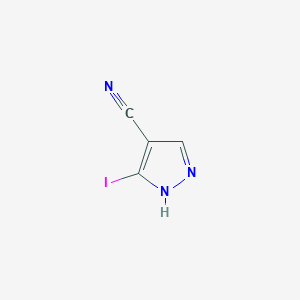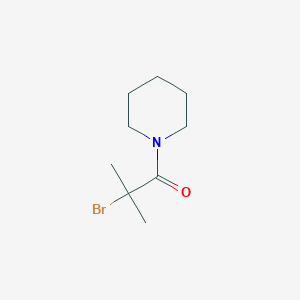
3-(Trichloromethoxy)benzonitrile
Overview
Description
“3-(Trichloromethoxy)benzonitrile” is a chemical compound. However, there seems to be a lack of specific information about this compound. It’s worth noting that there are similar compounds such as “3-(Trifluoromethyl)benzonitrile” which is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT)1.
Synthesis Analysis
There is no specific information available on the synthesis of “3-(Trichloromethoxy)benzonitrile”. However, classical methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde2.Molecular Structure Analysis
The molecular structure of “3-(Trichloromethoxy)benzonitrile” is not readily available. However, a similar compound, “3-(Trifluoromethoxy)benzonitrile”, has a molecular formula of C8H4F3NO and a molecular weight of 187.11873.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “3-(Trichloromethoxy)benzonitrile”. However, nitriles, which include compounds like “3-(Trichloromethoxy)benzonitrile”, can undergo various reactions such as hydrolysis, reduction, and reaction with Grignard reagents4.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Trichloromethoxy)benzonitrile” are not readily available. However, a similar compound, “3-(Trifluoromethyl)benzonitrile”, has a liquid form, a refractive index of n20/D 1.4575 (lit.), a boiling point of 189 °C (lit.), a melting point of 16-20 °C (lit.), and a density of 1.281 g/mL at 25 °C (lit.)1.Safety And Hazards
The safety and hazards of “3-(Trichloromethoxy)benzonitrile” are not readily available. However, similar compounds like “Benzonitrile” and “4-Chloro-3-(trifluoromethyl)benzonitrile” are considered hazardous. They are toxic if swallowed or in contact with skin, cause skin irritation, and are harmful if inhaled56.
Future Directions
There is no specific information available on the future directions of “3-(Trichloromethoxy)benzonitrile”. However, there is a growing interest in emergent fluorinated substituents, like α-fluorinated ethers, within recent years7. This suggests that there could be potential for further research and development in the field of fluorinated compounds.
Please note that the information provided is based on the available data and there might be more recent studies or developments not included in this analysis. For a more comprehensive and up-to-date analysis, consulting scientific literature or experts in the field is recommended.
properties
IUPAC Name |
3-(trichloromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXCRCSIUYNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trichloromethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)

![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)




![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)

![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)


